molecular formula C24H33N5O2 B1236421 1,5-dimethyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-2-pyrrolo[3,2-c]quinolinecarboxamide

1,5-dimethyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-2-pyrrolo[3,2-c]quinolinecarboxamide

Cat. No.: B1236421
M. Wt: 423.6 g/mol
InChI Key: CJHAIGOYALWBAG-UHFFFAOYSA-N
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Description

1,5-dimethyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-2-pyrrolo[3,2-c]quinolinecarboxamide is a pyrroloquinoline.

Scientific Research Applications

Vasorelaxing Activity

  • Mannich bases of 3H-pyrrolo[3,2-f]quinoline, similar in structure to the compound , have been designed as potential vasorelaxing agents. These compounds have shown endothelium-independent relaxing action in rat-tail arteries (Ferlin et al., 2002).

Antibacterial Activity

  • Substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, structurally related to the compound of interest, have shown potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).

Synthesis Techniques

  • A new synthesis method for pyrrolo[3,2-b]quinolines has been developed, highlighting the synthesis process for compounds related to the target compound (Boisse et al., 2008).

Mammalian Topoisomerase II Inhibitory Activity

  • Certain quinolinecarboxylic acids have been found to interact with mammalian topoisomerase II, an enzyme involved in DNA replication and transcription (Wentland et al., 1993).

Diuretic Properties

  • Some 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide derivatives possess strong diuretic properties and are proposed as new hypertension remedies (Shishkina et al., 2018).

Activity Against Mycobacterium Tuberculosis

  • Novel fluoroquinolones, including some with a structure similar to the compound , have shown in vivo activity against Mycobacterium tuberculosis H37Rv in mice (Shindikar & Viswanathan, 2005).

Histamine and Platelet Activating Factor Antagonism

  • Pyrrolo[3,2,1-ij]quinoline derivatives have shown potent antagonism against histamine and platelet activating factor, with potential therapeutic applications in asthma (Paris et al., 1995).

Alpha 1-Adrenoceptor Antagonism

  • Novel arylpiperazines, structurally related to the target compound, were identified as alpha 1-adrenoceptor subtype-selective antagonists, suggesting potential applications in urology (Elworthy et al., 1997).

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

1,5-dimethyl-4-oxo-N-[3-(4-propylpiperazin-1-yl)propyl]pyrrolo[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C24H33N5O2/c1-4-11-28-13-15-29(16-14-28)12-7-10-25-23(30)21-17-19-22(26(21)2)18-8-5-6-9-20(18)27(3)24(19)31/h5-6,8-9,17H,4,7,10-16H2,1-3H3,(H,25,30)

InChI Key

CJHAIGOYALWBAG-UHFFFAOYSA-N

SMILES

CCCN1CCN(CC1)CCCNC(=O)C2=CC3=C(N2C)C4=CC=CC=C4N(C3=O)C

Canonical SMILES

CCCN1CCN(CC1)CCCNC(=O)C2=CC3=C(N2C)C4=CC=CC=C4N(C3=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,5-dimethyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-2-pyrrolo[3,2-c]quinolinecarboxamide

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